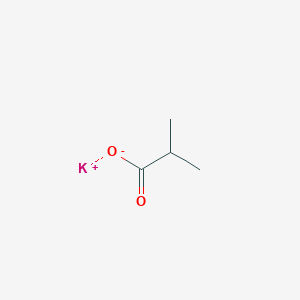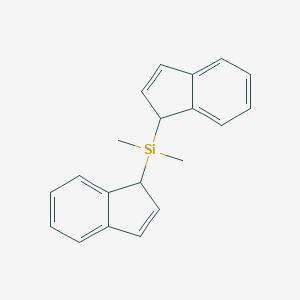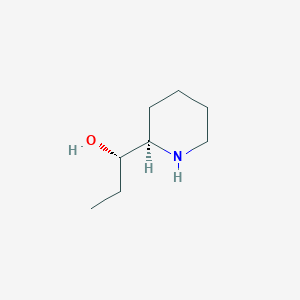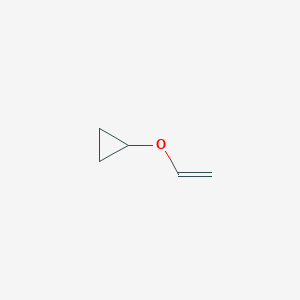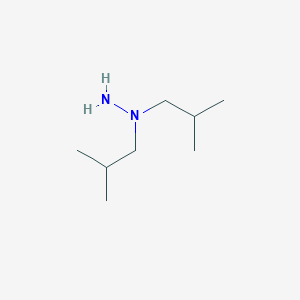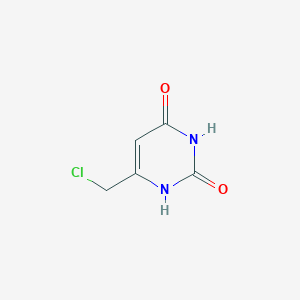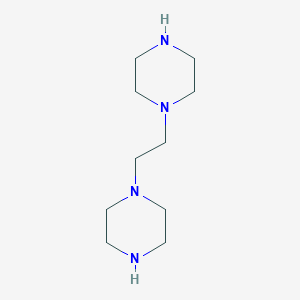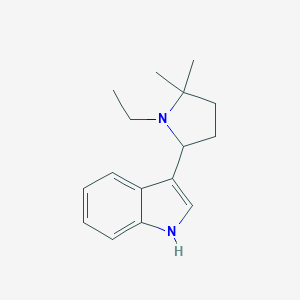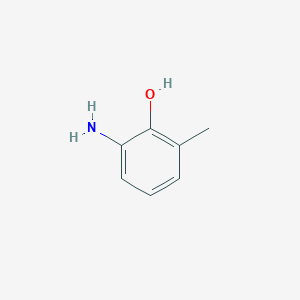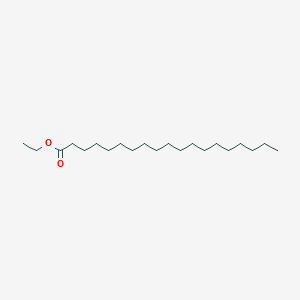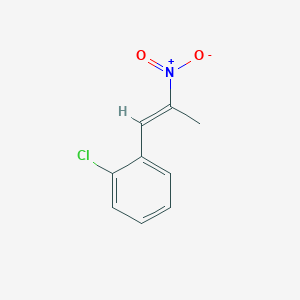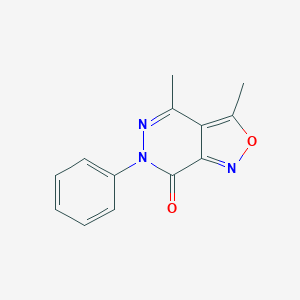
ISOXAZOLO(3,4-d)PYRIDAZIN-7(6H)-ONE, 3,4-DIMETHYL-6-PHENYL-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazolo(3,4-d)pyridazin-7(6H)-one, 3,4-dimethyl-6-phenyl- is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of isoxazolo compounds, which have various biological activities.
Mécanisme D'action
The mechanism of action of isoxazolo(3,4-d)pyridazin-7(6H)-one, 3,4-dimethyl-6-phenyl- is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or proteins in the body.
Effets Biochimiques Et Physiologiques
Isoxazolo(3,4-d)pyridazin-7(6H)-one, 3,4-dimethyl-6-phenyl- has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain fungi and bacteria. It has also been found to have anticancer properties. Additionally, it has been studied for its potential use as a neuroprotective agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using isoxazolo(3,4-d)pyridazin-7(6H)-one, 3,4-dimethyl-6-phenyl- in lab experiments is its potential use as a neuroprotective agent. It has also been found to have various biological activities, making it a versatile compound for scientific research. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of isoxazolo(3,4-d)pyridazin-7(6H)-one, 3,4-dimethyl-6-phenyl-. One direction is the further investigation of its potential use as a neuroprotective agent. Another direction is the study of its potential use in the treatment of cancer. Additionally, the development of more efficient synthesis methods for this compound could lead to its wider use in scientific research.
Méthodes De Synthèse
The synthesis of isoxazolo(3,4-d)pyridazin-7(6H)-one, 3,4-dimethyl-6-phenyl- can be achieved through different methods. One of the most common methods is the reaction of 3,4-dimethyl-5-phenylisoxazole with hydrazine hydrate in the presence of a catalyst. This reaction leads to the formation of 3,4-dimethyl-6-phenylpyridazine-7-one, which is then cyclized to form isoxazolo(3,4-d)pyridazin-7(6H)-one, 3,4-dimethyl-6-phenyl-.
Applications De Recherche Scientifique
Isoxazolo(3,4-d)pyridazin-7(6H)-one, 3,4-dimethyl-6-phenyl- has been extensively studied for its potential use in scientific research. It has been found to have various biological activities, including antifungal, antibacterial, and anticancer activities. It has also been studied for its potential use as a neuroprotective agent.
Propriétés
Numéro CAS |
15911-15-6 |
|---|---|
Nom du produit |
ISOXAZOLO(3,4-d)PYRIDAZIN-7(6H)-ONE, 3,4-DIMETHYL-6-PHENYL- |
Formule moléculaire |
C13H11N3O2 |
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
3,4-dimethyl-6-phenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one |
InChI |
InChI=1S/C13H11N3O2/c1-8-11-9(2)18-15-12(11)13(17)16(14-8)10-6-4-3-5-7-10/h3-7H,1-2H3 |
Clé InChI |
YNMXHASRQBEXMM-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NN(C(=O)C2=NO1)C3=CC=CC=C3)C |
SMILES canonique |
CC1=C2C(=NN(C(=O)C2=NO1)C3=CC=CC=C3)C |
Autres numéros CAS |
15911-15-6 |
Solubilité |
29.8 [ug/mL] |
Synonymes |
3,4-Dimethyl-6-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



